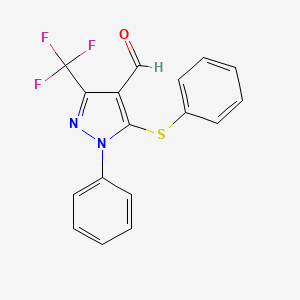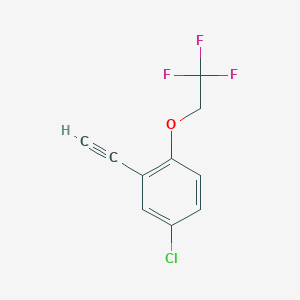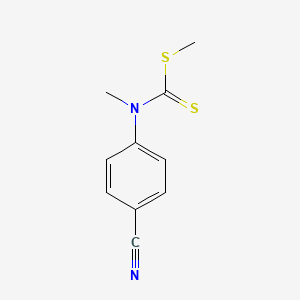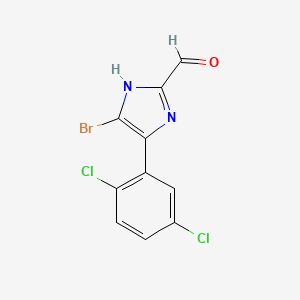
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound features a chlorobenzylidene group and a methylthio group attached to the thiophene ring, which may impart unique chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one typically involves the condensation of 4-chlorobenzaldehyde with 5-(methylthio)thiophene-3(2H)-one. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the thiophene ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the benzylidene group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Alcohol
Substitution: Substituted benzylidene derivatives
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Its potential therapeutic properties could be explored for the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one would depend on its specific interactions with molecular targets. For example, if the compound exhibits biological activity, it may interact with enzymes, receptors, or other proteins, modulating their function and leading to a physiological response. The exact pathways involved would require detailed studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Methylbenzylidene)-5-(methylthio)thiophen-3(2H)-one
- 2-(4-Chlorobenzylidene)-5-(ethylthio)thiophen-3(2H)-one
- 2-(4-Chlorobenzylidene)-5-(methylthio)furan-3(2H)-one
Uniqueness
2-(4-Chlorobenzylidene)-5-(methylthio)thiophen-3(2H)-one is unique due to the presence of both the chlorobenzylidene and methylthio groups, which may impart distinct chemical reactivity and biological activity compared to similar compounds
Propriétés
Formule moléculaire |
C12H9ClOS2 |
|---|---|
Poids moléculaire |
268.8 g/mol |
Nom IUPAC |
(2E)-2-[(4-chlorophenyl)methylidene]-5-methylsulfanylthiophen-3-one |
InChI |
InChI=1S/C12H9ClOS2/c1-15-12-7-10(14)11(16-12)6-8-2-4-9(13)5-3-8/h2-7H,1H3/b11-6+ |
Clé InChI |
XAPDWLIFOCQQQW-IZZDOVSWSA-N |
SMILES isomérique |
CSC1=CC(=O)/C(=C\C2=CC=C(C=C2)Cl)/S1 |
SMILES canonique |
CSC1=CC(=O)C(=CC2=CC=C(C=C2)Cl)S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![chloromethyl (7S)-7-acetamido-1,3-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalene-2-carboxylate](/img/structure/B13714231.png)



![Pentamethylene Bis[4-(10,15,20-triphenylporphyrin-5-yl)benzoate]dizinc(II)](/img/structure/B13714242.png)







